![molecular formula C20H23NO5S2 B4978321 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate](/img/structure/B4978321.png)
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, also known as E404, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonate esters and has been used as a reagent in various chemical reactions. The purpose of
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate can inhibit the activity of carbonic anhydrase and acetylcholinesterase. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been reported to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate can reduce the levels of glucose and cholesterol in the blood and can improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has several advantages as a reagent in lab experiments. It is stable and can be easily synthesized and purified. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is also fluorescent and can be used as a probe to visualize biological structures and processes. However, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has some limitations. It is relatively expensive and may not be readily available in some laboratories. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is also toxic and should be handled with care.
Future Directions
There are several future directions for the research on 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate. One possible direction is to study the effects of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate on other enzymes and receptors. Another direction is to investigate the potential therapeutic applications of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, particularly in the treatment of metabolic disorders and neurodegenerative diseases. Finally, the development of new synthesis methods for 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate may lead to the production of more efficient and cost-effective reagents for scientific research.
Synthesis Methods
The synthesis of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate involves the reaction of 4-morpholinyl isothiocyanate with 2-ethoxy-4-hydroxybenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, which is then purified by recrystallization. This synthesis method has been widely used in the production of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate and has been reported in several scientific publications.
Scientific Research Applications
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been used as a reagent in various chemical reactions, such as the synthesis of sulfonate esters and the modification of proteins and peptides. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been used as a tool to study the structure and function of enzymes and receptors. In addition, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been used as a fluorescent probe to visualize biological structures and processes.
properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-3-25-19-14-16(20(27)21-10-12-24-13-11-21)6-9-18(19)26-28(22,23)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIXFDTXAVGCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.